molecular formula C9H11NO3 B3047012 Methyl 2-amino-4-(hydroxymethyl)benzoate CAS No. 133728-31-1

Methyl 2-amino-4-(hydroxymethyl)benzoate

Cat. No.: B3047012
CAS No.: 133728-31-1
M. Wt: 181.19 g/mol
InChI Key: KAVHHQDCLHUMBC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid and contains both amino and hydroxymethyl functional groups

Mechanism of Action

Methyl 2-amino-4-(hydroxymethyl)benzoate, also known as Benzoic acid, 2-amino-4-(hydroxymethyl)-, methyl ester, is a chemical compound with the molecular formula C9H11NO3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

    Oxidation: 2-amino-4-carboxybenzoic acid

    Reduction: 2-amino-4-(hydroxymethyl)benzoate

    Substitution: Depending on the nucleophile, products can vary widely, including halogenated, aminated, or alkoxylated derivatives.

Scientific Research Applications

Methyl 2-amino-4-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate:

    Methyl 4-aminobenzoate: Used in the synthesis of various organic compounds and as an intermediate in drug development.

Uniqueness

Methyl 2-amino-4-(hydroxymethyl)benzoate is unique due to the presence of both amino and hydroxymethyl groups on the benzoate ring

Properties

IUPAC Name

methyl 2-amino-4-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4,11H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVHHQDCLHUMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345171
Record name Methyl 2-amino-4-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133728-31-1
Record name Methyl 2-amino-4-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-methyl 2-aminoterephthalate (10.0 g, 51.2 mmol) and NMM (5.75 mL, 1 equiv) in DME (90 mL) at −15° C. was added dropwise IBCl (6.7 mL, 1 equiv). The mixture was stirred at this temperature for 15 min. The salt was removed by filtration and the solution was cooled down to −15° C. A solution of NaBH4 (3.06 g, 1.5 equiv) in water (30 mL) was added carefully dropwise. At the end of the addition, water (100 mL) was added and the mixture was stirred at r.t. for 15 min. Aq NaOH (2N, 50 mL) was added and the aqueous phase was extracted twice with AcOEt. The organic phase were combined and dried (Na2SO4). The solution was concentrated in vacuo to afford a white solid (8.0 g, 86%) (ES-MS: m/z 182.1 [M+H]+, rt 3.50 min)
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10 g
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5.75 mL
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90 mL
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3.06 g
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30 mL
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50 mL
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100 mL
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Yield
86%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Methyl 2-amino-4-carbomethoxybenzoate (12, 4.0 g, 19.0 mmol) was dissolved in dry THF and cooled in a dry ice-acetone bath under an inert atmosphere. Super-hydride (65 mL, 1.0M) was added slowly by syringe over a period of 1 h. A small aliquot of the solution was quenched with water and purified on a silica gel column to yield methyl 2-amino-4-hydroxymethylbenzoate as a white solid: mp. 100°- 102° C. 1H NMR (CDCl3) δ 3.82 (s, 3 H, CH3), 4.64 (s, 2 H, CH2), 5.82 (br s, 2 H, NH2), 6.58 (d, J=8.1 Hz, 1 H), 6.66 (br s, 1 H), 7.81 (d, J=8.0 Hz, 1 H); MS (CI/NH3) m/e 182 (MH+, base), 167, 150.
Quantity
4 g
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0 (± 1) mol
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65 mL
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Synthesis routes and methods V

Procedure details

To a solution of 16.0 g (76.6 mmole) of dimethyl aminoterephthalate in 200 ml of anhydrous THF cooled to −78° C. is added 250 ml (250 mmole) of 1 M Super Hydride dropwise over 1 hour. The mixture is stirred for an additional 1.5 hours warming to 0° C. (a little starting material on TLC is observed). The mixture is poured into 300 ml of cold water and extracted with ethyl acetate. The organic layer is washed with water and the two layers are allowed to stand for 30 minutes. The organic layer is dried over MgSO4 and filtered. The filtrate is evaporated. The residue is dissolved in ethyl acetate and the solution is poured over a Buchner funnel containing silica gel, using 150 ml of ethyl acetate to wash the funnel. The filtrate is evaporated. The residue is dissolved in the minimum amount of ethyl acetate and the solution is diluted to the cloudy point with hexane. Additional hexane is added as the product precipitates. A total of 100 ml of hexane is added and the solid is collected and vacuum dried to give 8.4 g of the title intermediate material, 98-100° C. mp; 61% yield. 1H NMR (CDCl3, 300 MHz) δ 7.82 (d, 1H), 6.67 (s, 1H), 6.60 (d, 1H), 5.75 (bs, 2H), 4.62 (s, 2H), 3.86 (s, 3H), 1.83 (bs, 1H). EI MS, [M]+=181.
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16 g
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200 mL
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250 mL
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-(hydroxymethyl)benzoate
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Reactant of Route 6
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